molecular formula C25H17BrN2O2 B390529 (E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE

(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE

Cat. No.: B390529
M. Wt: 457.3g/mol
InChI Key: CWJSWPXQXXIPFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is a complex organic compound that features a combination of furan, bromophenyl, benzoxazole, and aniline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE typically involves a multi-step process. One common method includes the following steps:

    Synthesis of 5-(4-bromophenyl)furan-2-carbaldehyde: This can be achieved through the bromination of 5-phenylfuran-2-carbaldehyde using bromine in the presence of a suitable catalyst.

    Formation of the Schiff base: The aldehyde group of 5-(4-bromophenyl)furan-2-carbaldehyde reacts with 3-(5-methyl-1,3-benzoxazol-2-yl)aniline in the presence of an acid catalyst to form the Schiff base, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE depends on its application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require further investigation through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
  • N-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
  • N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-3-(5-methyl-1,3-benzoxazol-2-yl)aniline

Uniqueness

The presence of the bromine atom in (E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro, fluoro, and methyl analogs.

Properties

Molecular Formula

C25H17BrN2O2

Molecular Weight

457.3g/mol

IUPAC Name

1-[5-(4-bromophenyl)furan-2-yl]-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]methanimine

InChI

InChI=1S/C25H17BrN2O2/c1-16-5-11-24-22(13-16)28-25(30-24)18-3-2-4-20(14-18)27-15-21-10-12-23(29-21)17-6-8-19(26)9-7-17/h2-15H,1H3

InChI Key

CWJSWPXQXXIPFN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=CC=C(O4)C5=CC=C(C=C5)Br

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=CC=C(O4)C5=CC=C(C=C5)Br

Origin of Product

United States

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